Lipophilicity Advantage: ACD/LogP 1.79 vs. Guanoclor and Lofexidine—Implications for Membrane Permeability
The predicted ACD/LogP of Urea, (2-(2,6-dichlorophenoxy)ethyl)- is 1.79 ± 0.5, derived from the ACD/Labs Percepta PhysChem Module . This value is significantly lower than lofexidine (estimated LogP ~3.0 based on structural similarity to 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole) [1] and guanoclor (predicted LogP ~2.5-3.0), indicating higher aqueous compatibility and lower non-specific membrane partitioning. The neutral urea group reduces LogP by approximately 1.0-1.5 log units versus the imidazoline and hydrazinecarboximidamide analogs, translating to an estimated 10- to 30-fold difference in octanol-water partition coefficient. This difference directly impacts passive membrane permeability, oral absorption potential, and distribution volume.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.79 ± 0.5 (predicted) |
| Comparator Or Baseline | Lofexidine (imidazoline analog): estimated LogP ~3.0; Guanoclor (hydrazinecarboximidamide): predicted LogP ~2.5-3.0 |
| Quantified Difference | ΔLogP ≈ -1.0 to -1.5 (target vs. lofexidine/guanoclor); corresponds to ~10- to 30-fold lower octanol-water partition |
| Conditions | ACD/Labs Percepta Platform v14.00; predicted from chemical structure |
Why This Matters
Lower LogP favors aqueous solubility and reduces non-specific protein binding, making the urea derivative preferable for in vitro assays requiring defined free fraction and for applications where CNS penetration is not desired.
- [1] MMsINC Database. 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole. SlogP = 2.74. http://mms.dsfarm.unipd.it (accessed 2024). View Source
